2-Bromo-1-(bromomethyl)-4-iodobenzene
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Overview
Description
2-Bromo-1-(bromomethyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-4-iodobenzene typically involves the bromination and iodination of benzene derivatives. One common method is the bromination of 1-(bromomethyl)-4-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-iodobenzene involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations can lead to the formation of new chemical bonds and the modification of molecular structures. The compound can interact with molecular targets such as enzymes, receptors, and nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 2-Bromo-1,4-bis(bromomethyl)benzene
- 1-Bromo-2-(bromomethyl)-4-chlorobenzene
Uniqueness
2-Bromo-1-(bromomethyl)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthetic chemistry and materials science, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRZXWQWJZMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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